Diethyl perfluoroadipate
Overview
Description
Diethyl perfluoroadipate is a chemical compound with the molecular formula C10H10F8O4 . It contains a total of 31 bonds, including 21 non-H bonds, 2 multiple bonds, 9 rotatable bonds, 2 double bonds, and 2 aliphatic esters .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves the use of ester derivatives of fatty acids for chromatographic analysis . A simple derivatization reaction with N, N -dimethylformamide dimethyl acetal (DMF-DMA) has been developed for the analysis of perfluorocarboxylic acids .
Molecular Structure Analysis
The molecular structure of this compound includes 31 bonds in total, with 21 non-H bonds, 2 multiple bonds, 9 rotatable bonds, 2 double bonds, and 2 aliphatic esters . The molecular weight of the compound is 346.17 .
Physical And Chemical Properties Analysis
This compound has a molar mass of 346.17 and an estimated density of 1.4607 . It also contains 2 ester groups (aliphatic) .
Scientific Research Applications
Polymerization Initiator : Diethyl perfluoroadipate is effective as an initiator in the polymerization of certain fluorinated compounds. For instance, diethyl peroxydicarbonate, a related compound, has been shown to effectively initiate the polymerization of hexafluoro-1,3-butadiene, suggesting potential applications of this compound in polymer production processes (Korshak, Polyakova, & Suchkova, 1959).
Catalysis in Organic Synthesis : this compound derivatives may play a role in catalysis for organic synthesis. As an example, diethyl (difluoro(trimethylsilyl)methyl)phosphonate, a compound with similar fluorinated structures, has been used in difluoromethylenation of ketones, a process relevant in medicinal research (Wang, Cao, & Zhou, 2016).
Environmental Degradation Studies : Studies on the degradation of polyfluoroalkyl chemicals, which include compounds like this compound, have been conducted to understand their environmental fate. Such research is crucial given the persistent and toxic nature of these compounds in the environment (Liu & Avendaño, 2013).
Fuel Cell Technology : Perfluorinated compounds, likely including derivatives of this compound, have been investigated for their potential applications in proton-exchange membrane fuel cells. The research focuses on the development of membranes that can efficiently conduct protons (Eisman, 1990).
Phosphonate Ester Synthesis : this compound derivatives have been used in the synthesis of phosphonate esters, which are relevant in creating structurally diverse compounds for various industrial and medicinal applications (Pedersen, Qiu, Kotov, & Burton, 1996).
Human Exposure and Environmental Impact Studies : Research on human exposure to per- and polyfluoroalkyl substances through diet and environment often includes compounds like this compound. These studies are critical in understanding the impact of such compounds on human health and the environment (Domingo & Nadal, 2019).
Safety and Hazards
Future Directions
Future research on Diethyl perfluoroadipate and similar compounds could focus on their environmental impact, as these compounds have been found in all spatial scales with concerns of adverse ecological and human health effects . Another direction could be the development of green solvents for extractions, separations, formulations, and reaction chemistry .
Properties
IUPAC Name |
diethyl 2,2,3,3,4,4,5,5-octafluorohexanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F8O4/c1-3-21-5(19)7(11,12)9(15,16)10(17,18)8(13,14)6(20)22-4-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMQHNSEGKYMTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C(C(C(=O)OCC)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059925 | |
Record name | Diethyl octafluorohexanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
376-50-1 | |
Record name | 1,6-Diethyl 2,2,3,3,4,4,5,5-octafluorohexanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=376-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexanedioic acid, 2,2,3,3,4,4,5,5-octafluoro-, 1,6-diethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000376501 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanedioic acid, 2,2,3,3,4,4,5,5-octafluoro-, 1,6-diethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diethyl octafluorohexanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl octafluoroadipate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.192 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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